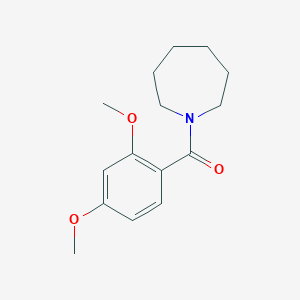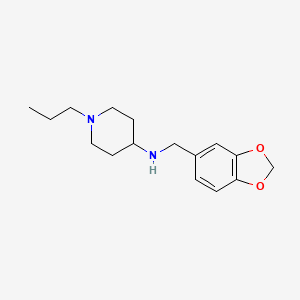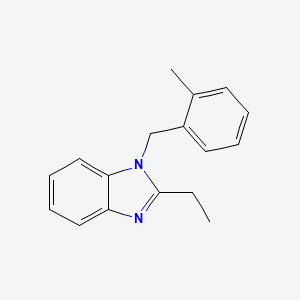![molecular formula C17H27N3O2 B5695342 N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide, also known as lidocaine, is a local anesthetic that is widely used in the medical field. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist, and has since become one of the most commonly used local anesthetics due to its effectiveness and low toxicity.
Mécanisme D'action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This results in a loss of sensation in the affected area, allowing medical procedures to be performed without causing pain.
Biochemical and Physiological Effects
Lidocaine has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause drowsiness and dizziness, and in rare cases, seizures.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is widely used in laboratory experiments as a tool to study the effects of local anesthesia on various biological systems. Its advantages include its low toxicity and effectiveness at blocking pain signals. However, its limitations include the fact that it only blocks pain signals and does not have any anti-inflammatory properties.
Orientations Futures
There are a number of future directions for research on N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide, including its use in combination with other drugs to enhance its effectiveness, its potential use as a treatment for certain types of chronic pain, and its use in developing new drugs with similar mechanisms of action.
In conclusion, N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide is a widely used local anesthetic that has been extensively studied for its effectiveness and low toxicity. Its mechanism of action involves blocking voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. While it has a number of advantages for laboratory experiments, its limitations include its lack of anti-inflammatory properties. Future research on N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide will likely focus on its use in combination with other drugs and its potential as a treatment for chronic pain.
Méthodes De Synthèse
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(diethylamino)acetamide, which is then reacted with morpholine to form N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide, or N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its use as a local anesthetic in various medical procedures, including dental work, minor surgeries, and childbirth. It has also been used as a treatment for certain types of chronic pain, such as neuropathic pain.
Propriétés
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-4-20(5-2)15-6-7-16(14(3)12-15)18-17(21)13-19-8-10-22-11-9-19/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTVAACSIXEGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]-2-morpholin-4-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)



![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)